

Technical Support Center: Controlling Precipitate-Free Zones in Welded 2219 Aluminum Alloy

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Compound of Interest

Compound Name: Aluminum;copper

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with welded 2219 aluminum alloy. The focus is on understanding and controlling the formation of precipitate-free zones (PFZs) to ensure optimal material performance.

Frequently Asked Questions (FAQs)

Q1: What is a Precipitate-Free Zone (PFZ) and why is it a concern in welded 2219 aluminum alloy?

A1: A Precipitate-Free Zone (PFZ) is a microscopic region adjacent to grain boundaries that is depleted of the strengthening precipitates typically found within the grains. In heat-treatable aluminum alloys like 2219, these precipitates are crucial for the material's strength. The presence of PFZs in the heat-affected zone (HAZ) of a weld can create a localized weak area, making the material susceptible to reduced mechanical properties, such as lower tensile strength and hardness, and increased vulnerability to corrosion and stress corrosion cracking.

Q2: What are the primary mechanisms behind the formation of PFZs during the welding of 2219 aluminum alloy?

A2: The formation of PFZs is primarily attributed to two mechanisms that can occur during the welding thermal cycle:

- **Vacancy Depletion:** Grain boundaries act as sinks for vacancies. During cooling after welding, the regions near the grain boundaries have a lower vacancy concentration, which is necessary for the nucleation of strengthening precipitates.
- **Solute Depletion:** The grain boundaries themselves can be preferential sites for precipitate nucleation and growth. This can lead to the depletion of solute atoms (like copper in 2219 alloy) in the area immediately adjacent to the grain boundaries, leaving these zones unable to form precipitates.

Q3: How do different welding processes affect the formation of PFZs in 2219 aluminum alloy?

A3: The choice of welding process significantly influences the heat input and cooling rates, which in turn affect the formation and width of PFZs.

- High-heat-input processes like Gas Tungsten Arc Welding (GTAW) can lead to wider PFZs due to slower cooling rates, which allow more time for solute diffusion and vacancy annihilation at the grain boundaries.
- Lower-heat-input processes such as Electron Beam Welding (EBW) and Friction Stir Welding (FSW) generally result in narrower PFZs. FSW, being a solid-state process, can produce very fine-grained microstructures with minimal PFZ formation.

Q4: Can post-weld heat treatment (PWHT) be used to eliminate or reduce PFZs?

A4: Post-weld heat treatment can have a complex effect on PFZs. A carefully designed PWHT, such as a solution treatment followed by artificial aging, can help to homogenize the microstructure and re-precipitate the strengthening phases more uniformly, potentially reducing the width and detrimental effects of PFZs. However, an improper heat treatment can lead to coarsening of precipitates and potentially widen the PFZs. For 2219 aluminum alloy, a typical PWHT involves a solution treatment at around 535°C followed by artificial aging.^[1]

Q5: What is the role of filler metal selection in controlling PFZs?

A5: The composition of the filler metal can influence the solidification behavior and the subsequent precipitation kinetics in the weld metal. Using a filler metal with a composition that promotes a fine-grained microstructure and provides a sufficient supply of precipitate-forming

elements can help to minimize the formation of wide PFZs in the fusion zone. For welding 2219 aluminum alloy, ER2319 is a commonly used filler wire.

Troubleshooting Guide

Problem 1: My welded 2219 aluminum alloy samples are showing significantly lower tensile strength than expected, and fracture is occurring in the heat-affected zone (HAZ).

Possible Cause: The presence of a wide Precipitate-Free Zone (PFZ) in the HAZ is a likely cause for reduced tensile strength and localized fracture.

Troubleshooting Steps:

- **Microstructural Analysis:**
 - Perform metallographic analysis on a cross-section of the weld to observe the microstructure of the HAZ.
 - Use Transmission Electron Microscopy (TEM) to confirm the presence and measure the width of PFZs adjacent to the grain boundaries.
- **Review Welding Parameters:**
 - **High Heat Input:** If using a high-heat-input process like GTAW, consider reducing the heat input by increasing the travel speed or decreasing the welding current. With increasing heat input, the width of the PFZ tends to increase.[\[2\]](#)
 - **Welding Process:** If feasible, consider switching to a lower-heat-input process like Friction Stir Welding (FSW) or Electron Beam Welding (EBW), which are known to produce narrower PFZs and superior mechanical properties compared to GTAW joints.[\[3\]](#)
- **Implement Post-Weld Heat Treatment (PWHT):**
 - Apply a solution treatment and aging process after welding. A common treatment for 2219 is a solution treatment at 535°C followed by aging. This can help to dissolve the coarse precipitates and re-precipitate finer, more evenly distributed strengthening phases, thereby reducing the PFZ effect.[\[1\]](#)

Problem 2: I am observing significant pitting corrosion along the weld in my 2219 aluminum alloy components.

Possible Cause: Wide PFZs can create a galvanic couple between the precipitate-depleted zone and the grain interior, leading to preferential corrosion along the grain boundaries in the HAZ.

Troubleshooting Steps:

- Confirm PFZ Presence:
 - Use Scanning Electron Microscopy (SEM) or TEM to examine the microstructure in the corroded regions to confirm if the corrosion is localized to the PFZs.
- Optimize Welding Process for a Finer Microstructure:
 - Employ a welding process that promotes rapid solidification and a fine-grained microstructure, such as FSW. This can reduce the size of the PFZs and distribute the precipitates more uniformly.
- Adjust Post-Weld Heat Treatment:
 - Experiment with different aging treatments after solution heat treatment. A two-stage aging process can sometimes produce a more favorable precipitate distribution and improve corrosion resistance.

Problem 3: The microhardness profile across my weld shows a significant drop in the HAZ.

Possible Cause: A drop in microhardness in the HAZ is a strong indicator of microstructural changes, including the formation of PFZs and the coarsening or dissolution of strengthening precipitates.

Troubleshooting Steps:

- Detailed Microhardness Mapping:
 - Conduct a detailed Vickers microhardness mapping across the weld, HAZ, and base metal to precisely locate the softest region.

- Correlate with Microstructure:
 - Prepare a metallographic sample from the same region and correlate the low hardness values with the observed microstructure, paying close attention to the PFZ width and precipitate morphology.
- Refine Welding Parameters:
 - Reduce the welding heat input to minimize the extent of the HAZ and the degree of precipitate dissolution and coarsening.
 - For FSW, optimizing the tool rotation and travel speed can influence the temperature and material flow, thereby affecting the final microstructure and hardness.

Data Presentation

Table 1: Influence of Welding Process on Mechanical Properties of 2219 Aluminum Alloy Welds

Welding Process	Tensile Strength (% of Base Metal)	Hardness (HV)	General PFZ Characteristics
Gas Tungsten Arc Welding (GTAW)	~53%	~72	Wider PFZs due to higher heat input
Electron Beam Welding (EBW)	~79%	~97	Narrower PFZs due to high energy density and fast cooling
Friction Stir Welding (FSW)	~74%	~97.6	Minimal PFZs due to solid-state nature and dynamic recrystallization

Note: The values presented are approximate and can vary based on specific welding parameters and the temper of the base material.[\[3\]](#)

Table 2: Effect of Post-Weld Reaging on 2219-T62 Weldments (Auto TIG)

Reaging Time at 190°C (hours)	Weld Efficiency on UTS (%)	Ductility
As-welded	65%	-
18	80%	Maintained

This data suggests that an optimized post-weld aging treatment can significantly improve the strength of the weldment without sacrificing ductility.[\[1\]](#)

Experimental Protocols

1. Protocol for TEM Analysis of Precipitate-Free Zones

- Objective: To observe and measure the width of PFZs in the heat-affected zone of a welded 2219 aluminum alloy sample.
- Procedure:
 - Sample Sectioning: Carefully cut a small section (e.g., 3mm x 3mm) from the HAZ of the welded sample using a low-speed diamond saw to minimize deformation.
 - Mechanical Grinding: Grind the sample to a thickness of approximately 100-150 μm using silicon carbide papers of decreasing grit size (e.g., 400, 600, 800, 1200 grit). Use a lubricant to prevent overheating.
 - Disk Punching: Punch out a 3mm diameter disk from the thinned section.
 - Dimpling: Mechanically dimple the center of the disk to a thickness of about 20-30 μm . This creates a concave depression and thins the central area.
 - Ion Milling: Use a precision ion polishing system (PIPS) to mill the sample at a low angle (typically 3-5 degrees) with an argon ion beam until a small perforation appears at the center of the dimple. The area around the perforation should be electron-transparent.
 - TEM Observation: Mount the prepared sample in a TEM holder and observe the microstructure at the edge of the perforation. Use bright-field and dark-field imaging to

identify grain boundaries and the associated PFZs. Measure the width of the PFZs using the microscope's calibrated measurement tools.

2. Protocol for Transverse Tensile Testing of Welded Joints

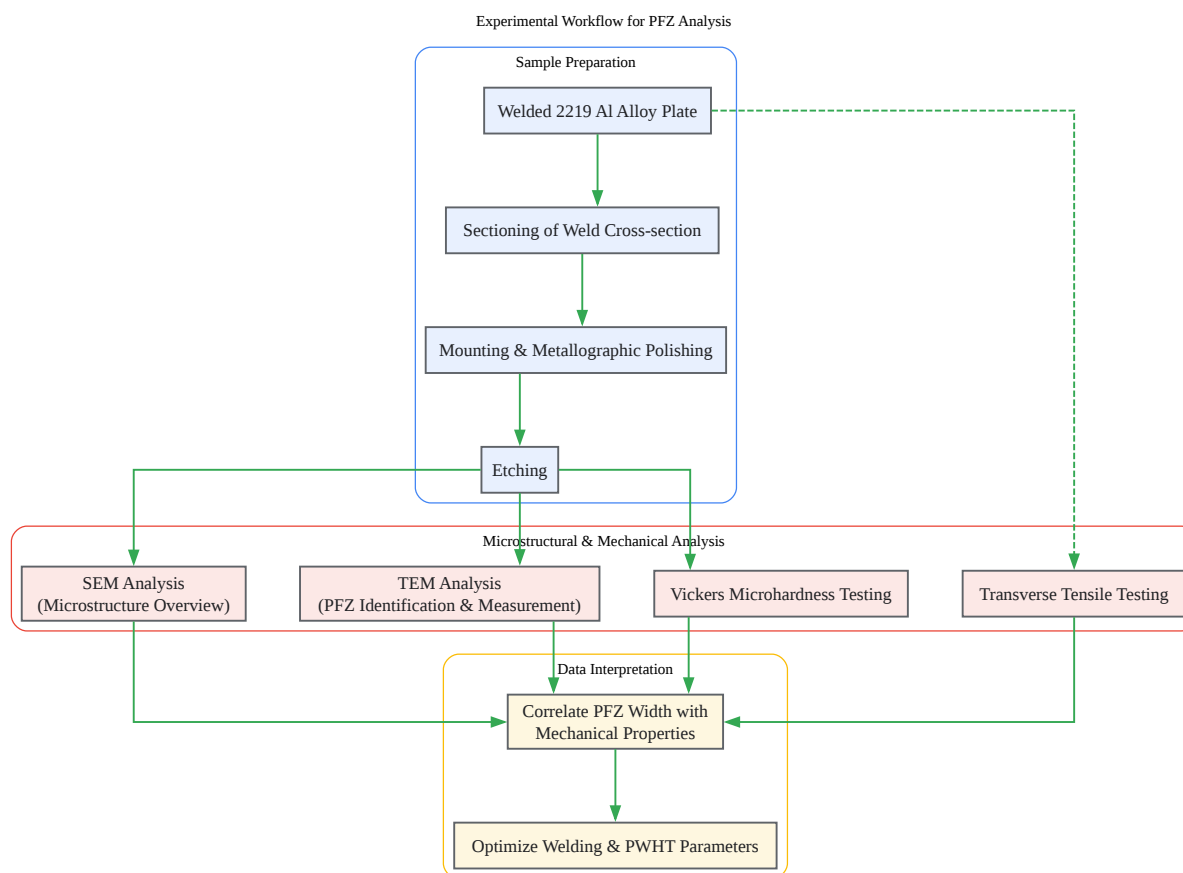
- Objective: To determine the ultimate tensile strength, yield strength, and elongation of the welded 2219 aluminum alloy joint.
- Procedure:
 - Sample Extraction: Machine transverse tensile specimens from the welded plate according to ASTM E8/E8M standards.[4][5][6][7][8] The weld should be located in the center of the gauge length and perpendicular to the tensile axis.
 - Surface Preparation: If required by the specific test plan, the weld reinforcement can be machined flush with the base material. Ensure a smooth surface finish to avoid stress concentrations.
 - Gage Marking: Accurately mark the gauge length on the specimen as specified in the standard.
 - Testing: Mount the specimen in a universal testing machine. Apply a uniaxial tensile load at a constant strain rate until fracture. Record the load versus displacement data.
 - Data Analysis: From the load-displacement curve, calculate the ultimate tensile strength, 0.2% offset yield strength, and percentage elongation. Note the location of the fracture (weld metal, HAZ, or base metal).

3. Protocol for Vickers Microhardness Testing Across the Weld

- Objective: To measure the hardness profile across the weld nugget, HAZ, and base metal.
- Procedure:
 - Sample Preparation: Prepare a cross-sectional sample of the weld by mounting it in a resin and polishing it to a mirror finish (typically with a final step of 0.05 μm colloidal silica).

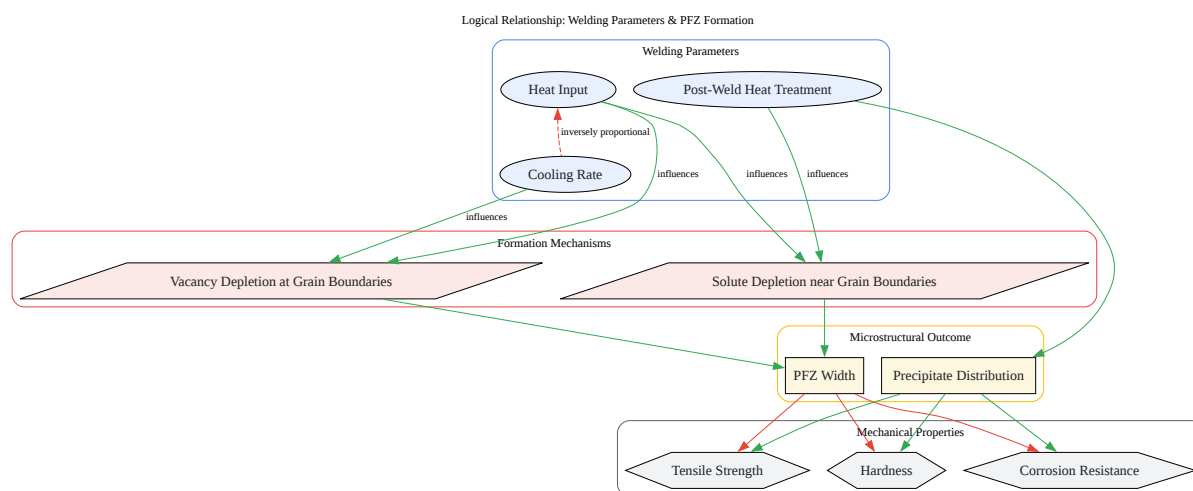
- Etching (Optional): Lightly etch the surface to reveal the different zones of the weld (weld nugget, TMAZ, HAZ, and base metal).
- Hardness Measurement: Use a Vickers microhardness tester with a specified load (e.g., HV0.1 or HV0.5) and dwell time (e.g., 10-15 seconds).[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Indentation Pattern: Make a series of indentations in a line traversing from the base metal on one side, across the HAZ and weld nugget, to the base metal on the other side. Ensure a consistent spacing between indentations (at least 2.5 times the diagonal of the previous indentation) to avoid interaction between the plastic zones.[\[12\]](#)
- Data Plotting: Measure the diagonals of each indentation and calculate the Vickers hardness number. Plot the hardness values as a function of distance from the weld centerline to visualize the hardness profile.

Mandatory Visualizations



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Caption: Experimental workflow for the analysis of precipitate-free zones.



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Caption: Relationship between welding parameters and PFZ formation.

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